Ethyl triisopropyl pyrophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl triisopropyl pyrophosphate is an organophosphorus compound that belongs to the class of pyrophosphates It is characterized by the presence of ethyl and triisopropyl groups attached to a pyrophosphate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl triisopropyl pyrophosphate can be synthesized through the reaction of triisopropyl phosphite with ethyl iodide in the presence of a base such as silver salts. The reaction typically involves the following steps:
Preparation of Triisopropyl Phosphite: Triisopropyl phosphite is prepared by reacting phosphorus trichloride with anhydrous isopropyl alcohol in the presence of a base.
Formation of this compound: The triisopropyl phosphite is then reacted with ethyl iodide in the presence of silver salts to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl triisopropyl pyrophosphate undergoes various chemical reactions, including:
Hydrolysis: It can hydrolyze in the presence of water to form phosphoric acid derivatives.
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: It can undergo substitution reactions with nucleophiles to form different organophosphorus compounds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at varying pH levels.
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Hydrolysis: Phosphoric acid and its derivatives.
Oxidation: Higher oxidation state phosphorus compounds.
Substitution: Various organophosphorus compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl triisopropyl pyrophosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying phosphoryl transfer reactions.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
Ethyl triisopropyl pyrophosphate exerts its effects primarily through the inhibition of enzymes. It reacts with the active site of enzymes, particularly those involved in phosphoryl transfer reactions, thereby preventing the enzyme from catalyzing its normal substrate. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tetraethyl pyrophosphate: Another organophosphorus compound with similar properties but different alkyl groups.
Triethyl phosphite: A related compound used in similar applications but with different reactivity and properties.
Uniqueness
Ethyl triisopropyl pyrophosphate is unique due to its specific combination of ethyl and triisopropyl groups, which confer distinct chemical properties and reactivity compared to other pyrophosphates. Its unique structure makes it particularly useful in certain chemical reactions and applications .
Properties
CAS No. |
63704-58-5 |
---|---|
Molecular Formula |
C11H26O7P2 |
Molecular Weight |
332.27 g/mol |
IUPAC Name |
di(propan-2-yloxy)phosphoryl ethyl propan-2-yl phosphate |
InChI |
InChI=1S/C11H26O7P2/c1-8-14-19(12,15-9(2)3)18-20(13,16-10(4)5)17-11(6)7/h9-11H,8H2,1-7H3 |
InChI Key |
AIUIOLZIJLZPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OC(C)C)OP(=O)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.